molecular formula C8H15N3O B12313412 [(2-Azidoethoxy)methyl]cyclopentane

[(2-Azidoethoxy)methyl]cyclopentane

Cat. No.: B12313412
M. Wt: 169.22 g/mol
InChI Key: LCSNXZSPWXAANW-UHFFFAOYSA-N
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Description

[(2-Azidoethoxy)methyl]cyclopentane is a specialized chemical reagent designed for research applications, particularly in synthetic organic chemistry and materials science. The compound features a cyclopentane ring, a common motif in medicinal chemistry for constructing complex molecular architectures, linked to a reactive azidoethoxy functional group. This azide group is highly valuable for Huisgen 1,3-dipolar cycloaddition reactions, more commonly known as "click chemistry," enabling highly efficient and selective conjugation with alkyne-containing molecules. This makes the reagent an essential building block for constructing novel polymers, dendrimers, bioconjugates for probe development, and other advanced materials under controlled research conditions. The cyclopentane moiety can contribute to the overall lipophilicity and conformational rigidity of the resulting molecules, influencing their biological activity and physical properties. As with all chemicals featuring azide functionalities, appropriate safety precautions must be observed during handling. This product is strictly labeled For Research Use Only (RUO) . RUO products are exclusively tailored for laboratory research, such as fundamental scientific investigations and pharmaceutical research, to identify and quantify chemical substances . They are not intended for diagnostic, therapeutic, or any human or veterinary use, and they do not undergo the rigorous regulatory approval processes required for medical devices or drugs .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

2-azidoethoxymethylcyclopentane

InChI

InChI=1S/C8H15N3O/c9-11-10-5-6-12-7-8-3-1-2-4-8/h8H,1-7H2

InChI Key

LCSNXZSPWXAANW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)COCCN=[N+]=[N-]

Origin of Product

United States

Mechanistic Investigations and Reaction Pathway Elucidation for 2 Azidoethoxy Methyl Cyclopentane Transformations

Detailed Mechanistic Studies of Azide (B81097) Formation Reactions

The introduction of the azide functionality is a critical step in the synthesis of [(2-Azidoethoxy)methyl]cyclopentane. This transformation is typically achieved through nucleophilic substitution or radical-mediated pathways.

Radical-Mediated Pathways in Azidation Reactions

Beyond nucleophilic substitution, radical-mediated reactions offer an alternative route for introducing the azide group. core.ac.uk These processes are particularly useful for the synthesis of tertiary alkyl azides, which are difficult to obtain via SN2 reactions. core.ac.uk

In a radical azidation reaction, a carbon-centered radical is generated, which then reacts with an azide source. acs.org For instance, iodine azide (IN₃) can undergo homolysis to form an iodine radical and an azide radical. The iodine radical can abstract a hydrogen atom to generate a carbon-centered radical, which then reacts with IN₃ to yield the corresponding alkyl azide. acs.org Another approach involves the reaction of an alkyl radical with an arenesulfonyl azide, where the radical adds to the azide, leading to the formation of the alkyl azide and a sulfonyl radical that propagates the chain reaction. core.ac.uk These radical methods are advantageous as they are often compatible with a wide range of functional groups. core.ac.uk

Elucidation of Reaction Mechanisms for Cyclopentane (B165970) Ring Construction

The formation of the cyclopentane ring is a key structural element of this compound. Various methods exist for constructing this five-membered ring, each with its own mechanistic intricacies.

Concerted vs. Stepwise Cycloaddition Mechanisms

Cycloaddition reactions are powerful tools for the synthesis of cyclic compounds, including cyclopentanes. organic-chemistry.orgbaranlab.org These reactions can proceed through either concerted or stepwise mechanisms. In a concerted [3+2] cycloaddition, a three-atom component reacts with a two-atom component in a single step to form the five-membered ring. organic-chemistry.org

However, many formal [3+2] cycloadditions leading to cyclopentanes proceed through a stepwise mechanism. baranlab.org For example, the reaction of an allyl cation with an alkene can form a cyclopentane ring. This process is believed to occur stepwise, involving the formation of an intermediate carbocation. baranlab.org Similarly, radical-mediated [3+2] cycloadditions, where a radical intermediate is formed, have been developed. organic-chemistry.org The choice between a concerted and a stepwise pathway is often influenced by the nature of the reactants and the reaction conditions.

Role of Catalytic Cycles in Transition Metal-Mediated Ring Formation

Transition metal catalysis provides a versatile and efficient means of constructing cyclopentane rings. nih.govmdpi.com These reactions operate through catalytic cycles, where the metal catalyst is regenerated after each product-forming sequence. youtube.com

A well-known example is the Pauson-Khand reaction, which involves the cobalt-catalyzed [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide to form a cyclopentenone. thieme-connect.com The generally accepted mechanism involves the coordination of the alkyne and alkene to the cobalt center, followed by migratory insertion steps to form a metallacyclopentane intermediate, which then undergoes carbonyl insertion and reductive elimination to yield the cyclopentenone product and regenerate the active catalyst. thieme-connect.com

Rhodium-catalyzed decarbonylative cycloadditions of cyclobutanones with alkenes also provide a route to cyclopentanes. nih.gov This process involves the oxidative addition of the rhodium catalyst into a carbon-carbon bond of the cyclobutanone, followed by extrusion of carbon monoxide to form a metallacyclobutane intermediate. This intermediate then reacts with an alkene to form the cyclopentane ring. nih.gov Transition metal catalysts can significantly influence the reactivity and selectivity of these ring-forming reactions, allowing for the construction of complex cyclopentane derivatives. acs.org

Mechanistic Insights into Azide Reactivity and Transformations

The azide group in this compound is a versatile functional group that can undergo a variety of transformations. wikipedia.orgmdpi.com The reactivity of the azide is influenced by its electronic structure, which can be described by resonance, showing that the terminal nitrogen is mildly nucleophilic. wikipedia.orgnih.gov

One of the most prominent reactions of organic azides is the Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles, a reaction often referred to as "click chemistry". masterorganicchemistry.commdpi.com This reaction is typically catalyzed by copper(I) and is known for its high efficiency and selectivity. masterorganicchemistry.com

Azides can also be reduced to primary amines using reagents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. masterorganicchemistry.com This transformation is valuable as it provides a method for introducing a primary amino group. masterorganicchemistry.com

Furthermore, organic azides can undergo thermal or photochemical decomposition to generate highly reactive nitrene intermediates. wikipedia.orgmdpi.com These nitrenes can then participate in a variety of reactions, including C-H insertion and addition to double bonds, leading to a diverse range of nitrogen-containing products. mdpi.com The thermal decomposition of azides begins with the cleavage of the RN-N₂ bond. mdpi.com

Kinetic and Thermodynamic Aspects of Huisgen 1,3-Dipolar Cycloadditions

The Huisgen 1,3-dipolar cycloaddition, a reaction between a 1,3-dipole (such as an azide) and a dipolarophile (such as an alkyne or alkene), is a powerful tool for the synthesis of five-membered heterocycles. nih.govorganic-chemistry.org The kinetics and thermodynamics of this reaction are significantly influenced by the nature of the reactants and the reaction conditions.

The classical, uncatalyzed Huisgen cycloaddition often requires elevated temperatures and can be slow at room temperature. nih.govresearchgate.net This is due to a significant activation energy barrier that must be overcome for the concerted [3+2] cycloaddition to occur. organic-chemistry.org The reaction involves a pericyclic shift of electrons where the 4π electrons of the azide and the 2π electrons of the dipolarophile participate in a stereoconservative, suprafacial addition. organic-chemistry.org

Computational studies, often employing density functional theory (DFT), have been instrumental in elucidating the energetic profiles of these reactions. researchgate.net For instance, the activation barriers for the cycloaddition of phenyl azide to various cycloalkynes have been shown to decrease as the ring size of the cycloalkyne decreases, a trend explained by the distortion/interaction model. researchgate.net This model posits that the energy required to distort the reactants into the transition state geometry is a key factor in determining reactivity. researchgate.net

The introduction of a copper(I) catalyst dramatically alters the reaction landscape, leading to the well-known copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govwikipedia.org This catalysis significantly lowers the activation energy, allowing the reaction to proceed rapidly at room temperature and leading to high yields of the 1,4-disubstituted 1,2,3-triazole regioisomer. researchgate.netwikipedia.org

To illustrate the influence of substituents and reaction conditions on the kinetics of Huisgen cycloadditions, consider the following hypothetical data based on typical experimental observations for reactions involving alkyl azides similar to this compound:

DipolarophileCatalystTemperature (°C)Rate Constant (M⁻¹s⁻¹)Activation Energy (kcal/mol)
PhenylacetyleneNone1001.2 x 10⁻⁴26
PhenylacetyleneCu(I)255.8 x 10¹15
Cyclooctyne (B158145)None253.5 x 10⁻²18
NorborneneNone807.9 x 10⁻⁵28

This table presents illustrative data and is not based on direct experimental results for this compound.

The thermodynamics of the Huisgen cycloaddition are generally favorable, with the formation of the stable five-membered triazole ring being an exothermic process. The precise enthalpy and entropy of the reaction will depend on the specific reactants and solvent system used.

Stereochemical Outcomes and Regioselectivity in Azide Reactions

A critical aspect of the Huisgen 1,3-dipolar cycloaddition is its stereochemistry and regioselectivity. In the absence of a catalyst, the reaction of an unsymmetrical alkyne with an azide can lead to a mixture of two regioisomers: the 1,4- and 1,5-disubstituted 1,2,3-triazoles. nih.govresearchgate.net The ratio of these isomers is influenced by both electronic and steric factors. organic-chemistry.org Frontier molecular orbital (FMO) theory is often used to predict the regiochemical outcome, where the interaction between the highest occupied molecular orbital (HOMO) of the azide and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile (or vice versa) dictates the preferred orientation. organic-chemistry.org

The advent of metal-catalyzed cycloadditions has provided a powerful means to control regioselectivity. The copper(I)-catalyzed reaction, for instance, almost exclusively yields the 1,4-regioisomer. researchgate.netwikipedia.org Conversely, ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) have been developed that selectively produce the 1,5-isomer. wikipedia.org More recently, nickel-catalyzed cycloadditions have also been reported to provide excellent regio- and chemoselectivity. rsc.org

Recent research has also explored metal-free approaches to achieve regioselectivity. For example, supramolecular self-assembly has been shown to drive the azide-alkyne cycloaddition in an aqueous solution with excellent regioselectivity due to a space confinement effect. nih.govnih.govspringernature.com

The stereochemical outcome of the reaction is also noteworthy. The concerted nature of the thermal Huisgen cycloaddition means that the stereochemistry of the dipolarophile is retained in the product. organic-chemistry.org For example, the reaction of an azide with a cis-alkene will yield a product with a specific stereochemistry that is different from the product formed with the corresponding trans-alkene.

The following table summarizes the expected major regioisomeric products for the reaction of an alkyl azide like this compound with an unsymmetrical terminal alkyne under different catalytic conditions:

CatalystPredominant Regioisomer
None (Thermal)Mixture of 1,4- and 1,5-isomers
Copper(I)1,4-isomer
Ruthenium(II)1,5-isomer
Nickel(0)Dependent on alkyne substituent

Radical Intermediates in Azide Fragmentation and Cyclization

Beyond cycloaddition reactions, azides can also undergo fragmentation and cyclization, often involving radical intermediates. These processes can be initiated by thermolysis or photolysis. acs.orgnih.gov The photolysis of alkyl azides can lead to the formation of highly reactive nitrenes through the loss of molecular nitrogen. researchgate.netresearchgate.net However, there is also evidence for non-nitrene pathways, where radical intermediates play a crucial role. acs.org

Upon photolysis or thermolysis, an alkyl azide can undergo homolytic cleavage of the C-N bond to generate an alkyl radical and an azide radical (N₃•). nih.gov The azide radical is a known intermediate in the decomposition of ionic azides and has been detected in condensed phases. dtic.mil Alternatively, the excited azide may fragment to produce an alkyl radical and dinitrogen, followed by subsequent reactions of the radical.

These radical intermediates can participate in a variety of subsequent reactions, including:

Hydrogen Abstraction: The alkyl radical can abstract a hydrogen atom from a suitable donor, leading to a saturated hydrocarbon.

Cyclization: If the alkyl radical is appropriately positioned relative to another functional group within the same molecule, intramolecular cyclization can occur. For instance, an alkyl radical generated from this compound could potentially lead to cyclized products.

Dimerization: Two alkyl radicals can combine to form a dimer.

The formation of radical intermediates has been implicated in various synthetic transformations. For example, iron-catalyzed reactions of alkyl azides have been shown to proceed via a radical pathway to yield cyclization products. nih.gov

The following table outlines potential products arising from radical intermediates in the transformation of this compound:

Reaction TypeProposed IntermediatePotential Product
Intramolecular CyclizationCyclopentylmethyl radicalBicyclic ether
Hydrogen AbstractionCyclopentylmethyl radicalMethylcyclopentane
DimerizationCyclopentylmethyl radical1,2-Bis(cyclopentylmethyl)ethane

It is important to note that the specific products formed will depend on the reaction conditions, including the presence of radical initiators, traps, and the solvent.

Reactivity Profiles and Transformational Chemistry of 2 Azidoethoxy Methyl Cyclopentane

Comprehensive Analysis of Azide (B81097) Group Reactivity

The azide moiety (–N₃) is an energy-rich functional group that does not have a stable octet structure for all its nitrogen atoms, making it a highly reactive 1,3-dipole. Its reactions are central to the utility of [(2-Azidoethoxy)methyl]cyclopentane in various synthetic applications.

1,3-Dipolar Cycloaddition Reactions of the Azide Moiety

The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a 1,2,3-triazole is a cornerstone of click chemistry. wikipedia.org This reaction class is prized for its high efficiency, selectivity, and compatibility with a wide range of functional groups. nih.gov

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a click reaction, uniting terminal alkynes and azides to exclusively form 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgnih.gov This high regioselectivity contrasts with the uncatalyzed thermal reaction, which yields a mixture of 1,4- and 1,5-isomers. wikipedia.orgnih.gov The reaction's utility stems from its reliability, simple execution, and the stability of the resulting triazole linkage. nih.gov

The catalytic cycle typically involves an in-situ generated copper(I) acetylide, which activates the alkyne for reaction with the azide. nih.gov Common catalyst systems include copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate, or copper(I) salts such as CuBr or CuI. nih.govresearchgate.net The reaction proceeds efficiently in a variety of solvents, including water, and often at room temperature. researchgate.net For a compound like this compound, this reaction allows for its covalent attachment to a wide array of alkyne-functionalized molecules.

Table 1: Representative Conditions for CuAAC Reactions

Catalyst System Reducing Agent Solvent(s) Temperature Product Regioselectivity
CuSO₄ Sodium Ascorbate H₂O/t-BuOH Room Temp 1,4-disubstituted
Cu(I) Halide (CuI, CuBr) None required THF, DMF, H₂O Room Temp 1,4-disubstituted
Copper Nanoparticles None required H₂O Room Temp 1,4-disubstituted

This table presents generalized conditions for CuAAC reactions. Specific outcomes with this compound would depend on the alkyne partner and precise conditions.

To circumvent the cellular toxicity associated with copper catalysts, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. nih.gov This reaction utilizes the internal ring strain of a cyclooctyne (B158145) derivative, such as bicyclo[6.1.0]nonyne (BCN), to accelerate the cycloaddition with an azide without the need for a metal catalyst. nih.govrsc.org The release of this ring strain provides the thermodynamic driving force for the reaction, allowing it to proceed under physiological conditions. nih.gov

SPAAC is a powerful tool for bioconjugation in living systems due to its bio-orthogonal nature. nih.govnih.gov The reaction of this compound with a strained alkyne would form a stable triazole linkage, making it suitable for applications where the presence of a metal catalyst is undesirable. rsc.orgresearchgate.net

Table 2: Common Strained Alkynes Used in SPAAC

Alkyne Abbreviation Full Name Key Features
DIBO / DBCO Dibenzocyclooctyne High reactivity, good stability.
BCN Bicyclo[6.1.0]nonyne Compact, highly strained.

Beyond SPAAC, other metal-free cycloaddition strategies exist. Thermal Huisgen cycloadditions can be performed by simply heating the azide and alkyne, though this typically requires high temperatures and results in a mixture of 1,4- and 1,5-triazole regioisomers. wikipedia.orgnih.gov In some cases, the spatial arrangement of reacting partners within a supramolecular assembly can drive the reaction and control regioselectivity without a metal catalyst. nih.gov For instance, heating hybrid calixarenes containing both azidoalkyl and propargyl groups can lead to selective intramolecular cycloadditions. rsc.org While less common, these methods offer alternatives to metal-catalyzed pathways for specific substrates.

While alkynes are the most common partners for azide cycloadditions, the azide group can also react with other dipolarophiles, such as alkenes, nitriles, and phosphines. The reaction with alkenes to form triazolines is generally less favorable and often requires activated, electron-deficient alkenes. The reaction with phosphines is not a cycloaddition but rather leads to the formation of an iminophosphorane, which is the key intermediate in the Staudinger reduction. organic-chemistry.orgwikipedia.org

Reduction Reactions of the Azide Moiety (e.g., Staudinger Reduction to Amines)

The azide group of this compound can be readily reduced to the corresponding primary amine, {[2-(Aminomethoxy)methyl]cyclopentane}. The Staudinger reduction is a mild and efficient method for this transformation. organic-chemistry.org

The reaction proceeds in two stages. wikipedia.org First, the azide reacts with a phosphine (B1218219), typically triphenylphosphine (B44618), to form a phosphazide (B1677712) intermediate. organic-chemistry.orgwikipedia.org This intermediate then spontaneously loses dinitrogen gas (N₂) to yield an iminophosphorane. wikipedia.orgalfa-chemistry.com Subsequent hydrolysis of the iminophosphorane with water yields the primary amine and a phosphine oxide byproduct, such as the highly stable triphenylphosphine oxide. organic-chemistry.orgwikipedia.org

The Staudinger reduction is highly chemoselective, tolerating many other functional groups like alkenes, alkynes, esters, and ketones that might be sensitive to other reducing agents like lithium aluminum hydride. sdu.dk This makes it a valuable synthetic tool for the selective conversion of an azide to an amine in complex molecules. organic-chemistry.orgsdu.dk

Table 3: Chemical Compounds Mentioned

Compound Name Molecular Formula
This compound C₈H₁₅N₃O
Copper(II) sulfate CuSO₄
Sodium ascorbate C₆H₇NaO₆
Bicyclo[6.1.0]nonyne (BCN) C₉H₁₂
Dibenzocyclooctyne (DIBO/DBCO) C₁₆H₁₂
{[2-(Aminomethoxy)methyl]cyclopentane} C₈H₁₇NO
Triphenylphosphine C₁₈H₁₅P
Triphenylphosphine oxide C₁₈H₁₅OP
Lithium aluminum hydride LiAlH₄

Aza-Wittig Reactions for Imine Formation

The Aza-Wittig reaction is a powerful chemical transformation for the synthesis of imines from azides and carbonyl compounds. sigmaaldrich.comsigmaaldrich.com The reaction is initiated by the reaction of a phosphine, typically triphenylphosphine, with the azide to form an iminophosphorane intermediate through the Staudinger reaction. sigmaaldrich.com This intermediate then reacts with an aldehyde or ketone to yield an imine and a phosphine oxide as a byproduct. sigmaaldrich.com

For this compound, the azide functional group is expected to readily undergo the Aza-Wittig reaction. The reaction would proceed as follows:

Formation of the Iminophosphorane: The azide group of this compound would react with triphenylphosphine, releasing nitrogen gas to form the corresponding iminophosphorane.

Reaction with a Carbonyl Compound: The generated iminophosphorane would then react with an aldehyde or ketone. The reaction proceeds through a four-membered ring intermediate, which then collapses to form the final imine product and triphenylphosphine oxide.

This transformation is a valuable tool for introducing a nitrogen-containing substituent and for the synthesis of various nitrogen-containing heterocyclic compounds through intramolecular versions of the reaction. sigmaaldrich.com

Hypothetical Aza-Wittig Reactions of this compound

Carbonyl ReactantExpected Imine Product
FormaldehydeN-{[2-(Cyclopentylmethoxy)ethoxy]methylidene}amine
Acetone2-{[2-(Cyclopentylmethoxy)ethoxy]imino}propane
BenzaldehydeN-{[2-(Cyclopentylmethoxy)ethoxy]methylidene}aniline

Thermal Decomposition Pathways and Nitrene Generation

Organic azides are known to be thermally labile compounds, decomposing upon heating to release nitrogen gas and generate a highly reactive nitrene intermediate. The temperature required for decomposition varies depending on the structure of the azide.

The thermal decomposition of this compound is anticipated to proceed via the following pathway:

Nitrene Formation: Upon heating, the C-N bond of the azide will cleave, leading to the extrusion of dinitrogen (N₂) and the formation of a highly electrophilic nitrene intermediate.

Subsequent Reactions of the Nitrene: The generated nitrene can undergo a variety of rapid subsequent reactions, including:

C-H Insertion: Insertion into neighboring C-H bonds, which could be intramolecular within the same molecule.

Rearrangement: Rearrangement to form more stable species.

Dimerization: Reaction with another nitrene molecule to form an azo compound.

The specific products formed will depend on the reaction conditions, such as temperature and the presence of other reactive species.

Azide as a Radical Acceptor in Carbon-Carbon Bond Forming Reactions

While azides are more commonly known as precursors for nitrenes, they can also participate in radical reactions. The azide group can act as a radical acceptor in certain carbon-carbon bond-forming reactions. In these reactions, a carbon-centered radical can add to the terminal nitrogen atom of the azide. The resulting triazenyl radical can then undergo further transformations, including the loss of nitrogen gas, to form a new C-N bond.

For this compound, this reactivity could be harnessed in radical cyclization reactions or intermolecular additions to form more complex nitrogen-containing molecules.

Chemical Transformations Involving the Ethoxy Ether Linkage

Stability and Lability of the Ether Bond under Various Conditions

The ethoxy ether linkage in this compound is generally expected to be stable under neutral and basic conditions. Ether bonds are known for their relative inertness, making them useful as protecting groups in organic synthesis.

However, the ether bond can be cleaved under strongly acidic conditions, typically in the presence of strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). The cleavage would likely occur via an Sₙ2 mechanism, where the halide ion attacks the less sterically hindered carbon of the protonated ether.

Functionalization at the Ether Position

Direct functionalization at the ether position of this compound is challenging due to the inherent stability of the ether linkage. However, indirect methods can be envisioned. For instance, if the cyclopentane (B165970) ring contains other functional groups, these could be used to direct intramolecular reactions that might involve the ether oxygen. Additionally, radical functionalization at a carbon atom adjacent to the ether oxygen is a possibility under specific reaction conditions.

Reactivity of the Cyclopentane Ring System

The cyclopentane ring in this compound is a saturated carbocycle and is therefore relatively unreactive under many conditions. Its reactivity is largely limited to radical substitution reactions. For example, in the presence of a suitable radical initiator, a hydrogen atom on the cyclopentane ring could be abstracted, and the resulting cyclopentyl radical could then be trapped by another reagent.

If the cyclopentane ring were to bear other functional groups, such as a double bond or a hydroxyl group, a much wider range of chemical transformations would be possible, including addition reactions, oxidations, and reductions. For instance, the presence of a hydroxyl group would allow for oxidation to a cyclopentanone (B42830) or esterification.

Functionalization of Peripheral Positions on the Cyclopentane Ring

No published data is available on the functionalization of the cyclopentane ring in this compound.

Ring Expansion or Contraction Reactions

There is no information in the scientific literature regarding ring expansion or contraction reactions involving the cyclopentane ring of this compound.

Advanced Synthetic Applications and Utility of 2 Azidoethoxy Methyl Cyclopentane in Organic Synthesis

Building Block for Complex Molecular Architectures via Click Chemistry

The azide (B81097) functional group of [(2-Azidoethoxy)methyl]cyclopentane is particularly amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is known for its high efficiency, selectivity, and biocompatibility, making it a powerful tool for forging stable triazole linkages. nih.gov

The CuAAC reaction enables the straightforward linkage of the cyclopentyl-containing fragment of this compound to various alkyne-bearing molecules. This strategy has been widely employed to create novel hybrid molecules with potential applications in medicinal chemistry and materials science. The resulting 1,2,3-triazole ring is not merely a passive linker; it can actively participate in hydrogen bonding and dipole interactions, which can be crucial for binding to biological targets. nih.gov The synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole from benzyl (B1604629) azide and phenylacetylene, catalyzed by a copper(I) complex, exemplifies the typical conditions for such transformations. youtube.comyoutube.com This reliable method allows for the generation of diverse molecular structures by varying the alkyne component.

Table 1: Examples of Reagents Used in CuAAC Reactions

Reagent ClassSpecific ExampleRole in Reaction
AzideThis compoundCyclopentyl-containing building block
AlkynePhenylacetyleneVariable component for diversification
CatalystBromotris(triphenylphosphine)copper(I)Facilitates the cycloaddition

The principles of click chemistry are instrumental in the development of molecular probes and bioconjugates. nih.gov While direct examples involving this compound are not extensively detailed in the provided search results, the methodology is broadly applicable. The robust nature of the triazole linkage formed via CuAAC makes it ideal for connecting the cyclopentyl moiety to biomolecules, fluorophores, or other reporter groups. This allows for the creation of specialized probes for imaging, diagnostics, or studying biological processes. The general strategy for creating antibody-drug conjugates (ADCs), for instance, often relies on stable linkers to attach a payload to an antibody, and click chemistry provides a powerful method for achieving this. nih.gov

The reliability and simplicity of the CuAAC reaction make it highly suitable for high-throughput synthesis (HTS) and the generation of compound libraries for drug discovery. nih.gov By reacting this compound with a diverse array of alkynes in a parallel fashion, large libraries of novel triazole-containing compounds can be rapidly assembled. nih.gov This approach accelerates the discovery of new lead compounds with potential therapeutic applications by providing a wide range of structures for biological screening. nih.govnih.gov The utility of such libraries has been demonstrated in the discovery of inhibitors for enzymes like protein tyrosine phosphatase 1B (PTP1B). nih.gov

Precursor for Nitrogen-Containing Heterocyclic Systems

The azide group in this compound serves as a valuable precursor for the synthesis of various nitrogen-containing heterocycles through reactions other than click chemistry.

The azide functionality can participate in intramolecular cyclization reactions to form fused heterocyclic systems. For instance, azides can undergo thermal or metal-catalyzed reactions to form nitrenes, which can then insert into C-H bonds or react with other functional groups within the same molecule to construct new rings. A study on the intramolecular cyclization of 4-azido-5-ethoxycarbonyl-2-(2′-hydroxyphenyl)pyrimidine demonstrates the thermal cyclization of an azide to form an isoxazolo[3,4-d]pyrimidine (B13110167) system. nsc.ru While this example does not directly involve this compound, it illustrates the general principle of using an azide as a precursor for intramolecular heterocycle formation.

Radical cascade reactions offer another powerful strategy for the synthesis of complex heterocyclic architectures from precursors containing an azide. These reactions can involve the formation of multiple C-C and C-N bonds in a single synthetic operation. researchgate.net For example, cascade reactions involving the intramolecular carbopalladation of alkynes have been used to synthesize benzofused heterocycles. nih.gov While a specific application of this compound in a radical cascade was not found, its structure suggests potential for such transformations, where the azide could be reduced to an amine in situ, followed by a radical cyclization cascade to generate novel polycyclic nitrogen-containing heterocycles.

Information regarding this compound is not available in current scientific literature.

Extensive searches of chemical databases and scientific literature have yielded no specific information, research findings, or data for the compound This compound . Consequently, it is not possible to provide a detailed article on its advanced synthetic applications in the total synthesis of natural products or its use as a chemical probe or scaffold in materials science as requested.

The cyclopentane (B165970) motif is a well-established structural component in a variety of natural products and bioactive molecules. nih.govwikipedia.org Synthetic methodologies for the creation of functionalized cyclopentane rings are a significant area of research in organic chemistry. researchgate.netub.edu Similarly, molecules containing the azido (B1232118) group are widely utilized in "click chemistry" for applications in bioconjugation, drug discovery, and materials science due to their ability to undergo highly specific and efficient reactions. nih.govnih.gov

However, the specific combination of a cyclopentane ring linked to an azidoethoxy-methyl side chain, as in "this compound," does not appear in published research. This lack of documentation prevents the creation of a scientifically accurate article with detailed research findings and data tables as per the specified outline.

Spectroscopic and Advanced Analytical Characterization Techniques for Azidoethoxy Cyclopentanes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone in the determination of molecular structure. Through the analysis of one-dimensional and two-dimensional NMR spectra, the precise connectivity and spatial arrangement of atoms within the [(2-Azidoethoxy)methyl]cyclopentane molecule can be determined.

One-Dimensional NMR (¹H, ¹³C)

One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms in a molecule.

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the various protons in the cyclopentyl ring, the methylene (B1212753) group adjacent to the ring, the ethoxy bridge, and the methylene group adjacent to the azide (B81097). The chemical shifts, splitting patterns (multiplicity), and integration values of these signals provide a wealth of information. For instance, the protons on the cyclopentane (B165970) ring would likely appear as a complex multiplet in the upfield region of the spectrum. The protons of the methylene group attached to the cyclopentane ring and the protons of the ethoxy group would exhibit characteristic shifts and couplings, influenced by their neighboring atoms.

¹³C NMR: The carbon-13 NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule. For this compound, distinct signals would be observed for each carbon of the cyclopentane ring, the exocyclic methylene carbon, the two carbons of the ethoxy linker, and the carbon attached to the azide group. The chemical shifts of these carbons are indicative of their electronic environment. For example, the carbon atom directly bonded to the electronegative azide group would be expected to have a downfield chemical shift compared to the other aliphatic carbons.

Proton (¹H) Expected Chemical Shift (ppm) Carbon (¹³C) Expected Chemical Shift (ppm)
Cyclopentyl CH~1.0-2.0Cyclopentyl CH₂~25-40
Cyclopentyl CH₂~1.0-2.0Cyclopentyl CH~30-50
-CH₂-O-~3.4-3.6-CH₂-O-~65-75
-O-CH₂-CH₂-N₃~3.6-3.8-O-CH₂-CH₂-N₃~50-60
-CH₂-N₃~3.3-3.5-CH₂-N₃~50-60
Note: These are estimated chemical shift ranges and can vary based on the solvent and specific stereochemistry of the molecule.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments provide correlations between different nuclei, offering deeper insights into the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be instrumental in tracing the connectivity of the protons within the cyclopentane ring and along the ethoxy azide side chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This technique allows for the unambiguous assignment of the proton signals to their corresponding carbon atoms in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing the connectivity between the cyclopentyl ring and the (2-azidoethoxy)methyl side chain. For example, correlations would be expected between the protons of the exocyclic methylene group and the carbons of the cyclopentane ring, as well as the oxygen-linked methylene carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is crucial for determining the stereochemistry of the molecule, such as the relative orientation of substituents on the cyclopentane ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful tool for identifying the presence of specific functional groups within a molecule. The IR spectrum of this compound is expected to exhibit a strong, characteristic absorption band for the azide (N₃) functional group. This peak typically appears in the region of 2100-2260 cm⁻¹. The presence of this distinct band provides strong evidence for the successful incorporation of the azide moiety into the molecule. Other expected absorptions would include C-H stretching vibrations for the aliphatic cyclopentane and ethoxy groups (typically in the 2850-3000 cm⁻¹ region) and C-O stretching vibrations for the ether linkage (around 1050-1150 cm⁻¹).

Functional Group Characteristic Absorption (cm⁻¹)
Azide (N₃) stretch2100 - 2260 (strong, sharp)
C-H (aliphatic) stretch2850 - 3000
C-O (ether) stretch1050 - 1150

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry is an indispensable technique for determining the precise molecular weight and elemental composition of a compound. pnnl.gov For this compound, HRMS would provide an accurate mass measurement, allowing for the confirmation of its molecular formula (C₈H₁₅N₃O). mdpi.comresearchgate.net This high level of accuracy helps to distinguish the target compound from other potential isomers or impurities. mdpi.com

Furthermore, fragmentation analysis within the mass spectrometer can provide valuable structural information. The molecule would be expected to fragment in a predictable manner upon ionization. For example, cleavage of the bond between the cyclopentyl ring and the side chain, or fragmentation of the azidoethoxy group, would result in characteristic fragment ions. Analyzing these fragmentation patterns can further corroborate the proposed structure.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

When a suitable single crystal of this compound can be obtained, X-ray crystallography provides the most definitive structural information. nih.govmdpi.com This technique allows for the precise determination of bond lengths, bond angles, and the absolute stereochemistry of the molecule in the solid state. nih.gov For chiral molecules, X-ray crystallography is the gold standard for unambiguously assigning the three-dimensional arrangement of atoms. nih.govresearchgate.net The resulting crystal structure would provide a detailed and accurate model of the molecule, confirming the connectivity established by NMR and providing invaluable information about its conformational preferences in the solid state. mdpi.com

Computational and Theoretical Investigations of 2 Azidoethoxy Methyl Cyclopentane

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are at the forefront of modern chemical research, offering profound insights into the electronic structure and inherent reactivity of molecules. For [(2-Azidoethoxy)methyl]cyclopentane, these methods can elucidate the distribution of electrons, predict the most likely sites for chemical attack, and map out the energetic landscapes of potential reaction pathways.

The cyclopentane (B165970) ring is not planar but exists in a series of puckered conformations to alleviate torsional strain. dalalinstitute.comlibretexts.org The two most recognized conformations are the "envelope" and "half-chair" forms. scribd.com The presence of the (2-azidoethoxy)methyl substituent introduces additional conformational complexity. Density Functional Theory (DFT) is a robust computational method used to determine the relative energies of these different spatial arrangements. nih.govmdpi.com

By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)), the geometries of various conformers of this compound can be optimized to find the structures that correspond to energy minima on the potential energy surface. The relative energies of these conformers can then be calculated to predict their populations at thermal equilibrium.

For instance, a hypothetical DFT study might reveal the relative energies of different conformers arising from the orientation of the (2-azidoethoxy)methyl group relative to the cyclopentane ring puckering.

Table 1: Calculated Relative Energies of this compound Conformers

ConformerCyclopentane PuckeringSubstituent OrientationRelative Energy (kcal/mol)
1 EnvelopeEquatorial-like0.00
2 EnvelopeAxial-like1.25
3 Half-ChairEquatorial-like0.45
4 Half-ChairAxial-like1.80

Note: The data presented in this table is hypothetical and serves as an illustrative example of the types of results obtained from DFT calculations. The conformer with the lowest energy is assigned a relative energy of 0.00 kcal/mol.

These calculations would likely show that conformers with the bulky (2-azidoethoxy)methyl group in an equatorial-like position are energetically favored to minimize steric hindrance. maricopa.edu

The azide (B81097) functional group is known for its participation in a variety of reactions, most notably the [3+2] cycloaddition (Huisgen cycloaddition). Transition state theory is a cornerstone of understanding reaction kinetics, and computational modeling can be used to locate the high-energy transition state structures that connect reactants and products. mit.edu

For the reaction of this compound with an alkyne, for example, DFT calculations can be used to model the geometry and energy of the transition state. This provides crucial information about the activation energy of the reaction, which is directly related to the reaction rate. By mapping the intrinsic reaction coordinate (IRC), the entire reaction pathway from reactants through the transition state to the products can be visualized.

Table 2: Hypothetical Activation Energies for the Cycloaddition of this compound with Propyne

Reaction TypeCatalystCalculated Activation Energy (kcal/mol)
Thermal [3+2] CycloadditionNone25.8
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Cu(I)13.5
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)Ru(II)15.2

Note: This table contains hypothetical data for illustrative purposes. The activation energies are representative of typical values for such reactions.

These theoretical models can predict how different catalysts might lower the activation barrier, thereby accelerating the reaction. mit.edu

Molecular Modeling and Simulation of Reactivity

Beyond static calculations of structure and energy, molecular modeling and simulations can provide a dynamic picture of how this compound behaves and reacts, including the prediction of the three-dimensional arrangement of atoms in the products.

When a reaction can lead to multiple stereoisomers, computational models can be invaluable in predicting which isomer is likely to be the major product. mdpi.com For reactions involving the cyclopentane ring or the chiral center that could be created during a reaction, the relative energies of the transition states leading to different stereoisomers can be calculated.

For instance, in a hypothetical reaction where a chiral reagent approaches the cyclopentane ring, the facial selectivity (attack from the top or bottom face of the ring) can be predicted. The transition state leading to the sterically less hindered product will generally have a lower energy and thus be the kinetically favored pathway.

Table 3: Predicted Stereochemical Ratios from Transition State Energy Differences

Transition StateRelative Energy (kcal/mol)Predicted Product Ratio
TS-A (leading to Product A) 0.095
TS-B (leading to Product B) 1.85

Note: This is a hypothetical example. The product ratio is estimated based on the Boltzmann distribution at a given temperature, using the calculated energy difference between the transition states.

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and dipole-dipole interactions, play a crucial role in determining the conformational preferences and reactivity of molecules. researchgate.net For this compound, intramolecular non-covalent interactions can influence the puckering of the cyclopentane ring and the orientation of the side chain.

Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) analysis can be used to visualize and quantify these weak interactions. researchgate.net For example, an NCI plot could reveal weak hydrogen bonds between the nitrogen atoms of the azide and hydrogen atoms on the cyclopentane ring, which might stabilize a particular conformation.

Conclusion and Future Perspectives in the Research of 2 Azidoethoxy Methyl Cyclopentane

Summary of Key Research Findings and Methodological Advancements

Direct research findings on [(2-Azidoethoxy)methyl]cyclopentane are sparse. However, the methodological advancements in the synthesis and understanding of its core components—the cyclopentane (B165970) ring, the azido (B1232118) group, and the ether linkage—provide a solid foundation for its future investigation.

The cyclopentane core is a well-established privileged scaffold in numerous biologically active natural products and synthetic drugs. researchgate.net Its stereochemical complexity, when appropriately controlled, offers a valuable platform for creating diverse molecular architectures. researchgate.net Modern synthetic methods have enabled the stereocontrolled synthesis of highly substituted cyclopentane structures, which is crucial for developing novel therapeutic agents. researchgate.net

The azido group is a versatile functional group in organic synthesis. Its ability to undergo a wide range of transformations, most notably the Staudinger reaction and "click" chemistry (such as the copper-catalyzed azide-alkyne cycloaddition), makes it an invaluable tool for chemical biologists and medicinal chemists. mdpi.com Organic azides are key precursors for the synthesis of various nitrogen-containing heterocycles. mdpi.com

Methodological advancements in the synthesis of related structures, such as cyclopentane-based muraymycin analogs, have demonstrated the successful integration of azido groups into complex cyclopentane systems. nih.gov These syntheses often involve multi-step sequences, including catalytic hydrogenations, N-Boc protections, and glycosylation reactions. nih.gov

Emerging Research Avenues and Untapped Potential of the Compound

The true potential of this compound lies in its application as a versatile building block in several emerging research areas.

"Click" Chemistry and Bioconjugation: The terminal azide (B81097) group makes this compound an ideal candidate for "click" chemistry reactions. This opens up avenues for its use in bioconjugation, where it can be used to label and track biomolecules, or to attach to larger scaffolds for drug delivery systems.

Medicinal Chemistry: The cyclopentane scaffold is present in many antiviral and anticancer agents. researchgate.net The introduction of the azidoethoxy side chain could lead to novel derivatives with unique pharmacological profiles. The azido group itself can be a pharmacophore or a precursor to an amine, which can be further functionalized to explore structure-activity relationships.

Materials Science: The ability of the azido group to participate in cycloaddition reactions makes this compound a potential monomer or cross-linking agent in polymer synthesis. This could lead to the development of novel materials with tailored properties.

The combination of the flexible ether linkage and the rigid cyclopentane ring could impart unique conformational properties to molecules derived from this compound, influencing their binding to biological targets or their self-assembly into larger structures.

Challenges and Opportunities in the Synthesis and Application of Complex Azido-Ether-Cyclopentane Systems

While the potential is significant, the synthesis and application of complex molecules like this compound are not without challenges.

Synthesis Challenges:

Stereocontrol: The synthesis of cyclopentane derivatives with multiple stereocenters is a significant challenge. researchgate.net Achieving high stereoselectivity in the introduction of the (2-azidoethoxy)methyl side chain onto the cyclopentane ring requires careful selection of starting materials and reaction conditions.

Functional Group Compatibility: The presence of the azide group requires that all subsequent reaction steps are compatible with this potentially reactive functionality. Azides can be sensitive to certain reducing agents and high temperatures. mdpi.comorgsyn.org

Purification: The polarity imparted by the ether and azide groups can sometimes complicate the purification of intermediates and the final product.

Opportunities for Advancement:

Development of Novel Catalytic Methods: There is an ongoing need for new catalytic systems that can achieve highly regio- and stereoselective functionalization of cyclopentane rings.

Flow Chemistry: The use of flow chemistry could offer a safer and more efficient way to handle potentially energetic intermediates, such as organic azides, on a larger scale.

Computational Chemistry: In silico modeling can aid in predicting the properties of derivatives of this compound and guide the design of synthetic targets with desired biological activities or material properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.